Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine
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Overview
Description
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine is a complex peptide compound It is composed of multiple amino acids, including glycine, L-ornithine, and L-threonine, with a diaminomethylidene group attached to the L-ornithine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through a specific coupling reaction with the L-ornithine residue.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a primary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated threonine derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of alkylated or acylated peptide derivatives.
Scientific Research Applications
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in drug design and delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The peptide backbone provides structural stability and specificity for binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonine is unique due to the presence of the diaminomethylidene group, which imparts distinct chemical reactivity and binding properties. Its specific sequence of amino acids also contributes to its unique structural and functional characteristics.
Properties
CAS No. |
595560-88-6 |
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Molecular Formula |
C16H30N8O7 |
Molecular Weight |
446.46 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H30N8O7/c1-8(25)13(15(30)31)24-12(28)7-22-14(29)9(3-2-4-20-16(18)19)23-11(27)6-21-10(26)5-17/h8-9,13,25H,2-7,17H2,1H3,(H,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)(H4,18,19,20)/t8-,9+,13+/m1/s1 |
InChI Key |
OCEGCPIWTRHERR-ZDMBXUJBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
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